molecular formula C17H16N2O2S B2568048 N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide CAS No. 896843-40-6

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide

Cat. No.: B2568048
CAS No.: 896843-40-6
M. Wt: 312.39
InChI Key: LRTZQXXWFYSUTG-UHFFFAOYSA-N
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Description

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide is a synthetic organic compound with a molecular formula of C17H16N2O2S. It is characterized by a quinoline core structure substituted with a thiophene ring and a propanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with thiophene-2-carboxaldehyde, followed by cyclization and subsequent acylation to introduce the propanamide group . The reaction conditions often require the use of catalysts such as Lewis acids and bases, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide involves its interaction with specific molecular targets. In the case of its role as an intermediate in drug synthesis, the compound undergoes bioreduction to form active metabolites that inhibit serotonin and norepinephrine reuptake, thereby exerting antidepressant effects . The molecular pathways involved include the modulation of neurotransmitter levels in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide is unique due to its specific substitution pattern on the quinoline and thiophene rings, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of pharmacologically active compounds further highlights its importance in medicinal chemistry .

Properties

IUPAC Name

N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-3-14(20)18-17-15(13-9-6-10-22-13)16(21)11-7-4-5-8-12(11)19(17)2/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTZQXXWFYSUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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